MK 0343 - 233275-76-8

MK 0343

Catalog Number: EVT-276021
CAS Number: 233275-76-8
Molecular Formula: C19H17F2N7O
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MRK-409 is a GABA-A receptor agonist.

Lorazepam

  • Relevance: Lorazepam serves as a reference compound in the studies to compare its effects with those of 1,2,4-Triazolo(4,3-b)pyridazine, 7-cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)- and other selective GABAA receptor modulators. This comparison helps to assess the potential benefits of subtype selectivity in terms of reduced side effects like sedation while maintaining anxiolytic efficacy. [, ]

Midazolam

  • Relevance: Similar to lorazepam, midazolam is included in the research as a comparator to the target compound 1,2,4-Triazolo(4,3-b)pyridazine, 7-cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-. It helps understand if the subtype selectivity of newer compounds translates into improved pharmacological profiles with fewer side effects. []

Zolpidem

  • Relevance: Zolpidem serves as an example of a compound with a different subtype selectivity profile compared to 1,2,4-Triazolo(4,3-b)pyridazine, 7-cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-. This difference helps researchers understand the specific roles of various GABAA receptor subtypes in mediating desired therapeutic effects and potential side effects. []

TPA023

  • Relevance: TPA023 plays a crucial role in the research as a successful example of a non-sedating anxiolytic. Its structural similarity to 1,2,4-Triazolo(4,3-b)pyridazine, 7-cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)- and its pharmacological profile highlight the potential of targeting α2/α3 GABAA receptors for developing anxiolytics with an improved side effect profile. [, , , ]

TPA023B

  • Relevance: TPA023B further strengthens the hypothesis that α2/α3 selectivity can lead to non-sedating anxiolytics. Its structural dissimilarity to 1,2,4-Triazolo(4,3-b)pyridazine, 7-cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-, but similar pharmacological profile, suggests that various chemical scaffolds can achieve this desired selectivity. [, , ]

MRK-409 (MK-0343)

  • Relevance: MRK-409 highlights a crucial finding: even weak partial agonism at the α1 subtype can lead to sedative effects in humans. Despite its structural similarity to 1,2,4-Triazolo(4,3-b)pyridazine, 7-cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)- and initial preclinical promise as a non-sedating anxiolytic, it caused sedation in humans, emphasizing the importance of complete α1 antagonist activity for achieving the desired therapeutic profile. [, , , ]

SL65.1498

  • Relevance: Similar to 1,2,4-Triazolo(4,3-b)pyridazine, 7-cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-, SL65.1498 represents a compound designed to target the α2/α3 subtypes for potential anxiolytic effects with a reduced risk of sedation. Its inclusion in the research allows for broader comparisons of pharmacological profiles among different selective GABAA receptor modulators. []
Source and Classification

MK 0343 is classified as a GABAA receptor agonist, specifically targeting various subtypes including α1, α2, α3, and α5. The compound has been studied for its binding affinities and efficacy across these receptor subtypes, with notable implications for its anxiolytic properties. The chemical structure is characterized by its ability to selectively activate the α3 subtype more effectively than others, which is linked to its therapeutic potential in anxiety management .

Synthesis Analysis

The synthesis of MK 0343 involves several intricate steps aimed at optimizing its pharmacokinetic properties. The initial synthesis begins with the formation of an ester that is subsequently modified to prevent the formation of unwanted metabolites. Key steps include:

  1. Formation of Oxadiazoles: The synthesis involves treating precursor compounds with amidoxime in the presence of sodium hydride to create methyl and ethyl oxadiazoles.
  2. Reduction-Oxidation Protocol: A two-step reduction-oxidation process is utilized where lithium aluminum hydride reduces the ester to an alcohol, followed by oxidation using activated manganese dioxide.
  3. Final Modifications: The final compounds are synthesized using toluenesulfonylmethyl isocyanide in the presence of potassium carbonate to yield the desired oxazoles .

These steps illustrate a careful design strategy to enhance metabolic stability and reduce adverse effects.

Molecular Structure Analysis

The molecular structure of MK 0343 is pivotal to its function as a GABAA receptor agonist. It features a core structure that allows for selective binding to GABAA receptor subtypes. Key structural characteristics include:

  • Binding Affinity: MK 0343 exhibits high binding affinity (0.21–0.40 nM) across multiple GABAA receptor subtypes.
  • Substituents: The presence of specific substituents on the core structure enhances selectivity and efficacy at the α3 subtype compared to others like α1 .

This structural specificity underpins its pharmacological effects, particularly its anxiolytic activity.

Chemical Reactions Analysis

MK 0343 undergoes various chemical reactions during its metabolism and interaction with biological systems:

  1. Metabolic Stability: Studies indicate that MK 0343 demonstrates significant metabolic stability when incubated with liver microsomes from different species, suggesting low susceptibility to rapid degradation.
  2. Binding Interactions: The compound binds competitively at the benzodiazepine site of GABAA receptors, which is crucial for its anxiolytic effects.
  3. Sedation Mechanism: In humans, despite being a partial agonist, MK 0343 can induce sedation at relatively low occupancy levels of GABAA receptors .

These reactions highlight both the therapeutic potential and challenges associated with MK 0343.

Mechanism of Action

The mechanism of action of MK 0343 is primarily through modulation of GABAA receptors:

This discrepancy underscores the complexity of translating preclinical findings into clinical outcomes.

Physical and Chemical Properties Analysis

MK 0343 possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Approximately 233 g/mol.
  • Solubility: Soluble in various organic solvents which facilitates its formulation for pharmaceutical use.
  • Stability: Demonstrates stability under physiological conditions but may undergo hydrolysis under certain circumstances .

These properties are essential for understanding its formulation and delivery as a therapeutic agent.

Applications

MK 0343 has been primarily investigated for its applications in treating anxiety disorders:

The dual nature of MK 0343's effects presents both opportunities and challenges in its development as a therapeutic agent for anxiety disorders.

Introduction to MK-0343 and Its Pharmacological Rationale

Historical Context of GABAA Receptor-Targeted Anxiolytics

Traditional benzodiazepines (e.g., diazepam, lorazepam) revolutionized anxiety treatment in the 20th century by potentiating γ-aminobutyric acid (GABA)-mediated inhibition in the central nervous system. These compounds act as positive allosteric modulators (PAMs) at GABAA receptors containing α1, α2, α3, or α5 subunits complexed with γ2 subunits. While effective anxiolytics, their clinical utility is constrained by dose-limiting adverse effects: sedation, motor impairment, cognitive deficits, and abuse liability. These limitations stemmed from non-selective modulation across receptor subtypes [2] [6].

Table 1: Limitations of Classical Benzodiazepines

Pharmacological EffectPrimary GABAA SubtypeClinical Consequence
Sedation/Hypnosisα1Daytime drowsiness, cognitive blunting
Anxiolysisα2, α3Therapeutic target
Myorelaxationα2, α3, α5Ataxia, falls risk
Anterograde amnesiaα1, α5Memory impairment
Abuse liabilityα1Dependence potential

Genetic studies using diazepam-insensitive point-mutated mice (e.g., α1(H101R)) proved pivotal in deconvoluting subtype functions. These models demonstrated that α1 activation mediates sedation and amnesia, while α2/α3 activation drives anxiolysis and muscle relaxation [2] [6]. This mechanistic insight catalyzed drug discovery programs aiming for α2/α3-subtype selective PAMs to dissociate anxiolysis from sedation—a core rationale for MK-0343’s development [2] [6].

Rationale for Subtype-Selective GABAA Modulation in Anxiety Disorders

GABAA receptors are pentameric chloride channels assembled from multiple subunit families (α1–6, β1–3, γ1–3, etc.). The benzodiazepine binding site resides at the extracellular α/γ subunit interface. Critically, subtype-selective efficacy (rather than absolute binding affinity) became the key design strategy for next-generation anxiolytics:

  • α1-sparing compounds: Avoid full agonism at α1-βx-γ2 receptors to minimize sedation.
  • α2/α3-preferential agonism: Retain sufficient efficacy at α2/α3-βx-γ2 receptors for anxiolysis.
  • Partial agonism: Limit maximal GABA potentiation to reduce side-effect burden versus full agonists [1] [2] [6].

Table 2: Functional Roles of Key GABAA Receptor Subtypes

SubtypeCNS DistributionPrimary FunctionsTargeting Strategy
α1βγ2Cortex, thalamus, cerebellumSedation, amnesia, seizure protectionSparing (low efficacy)
α2βγ2Limbic regions, hippocampus, spinal cordAnxiolysis, myorelaxationSelective agonism
α3βγ2Cortex, monoaminergic neuronsAnxiolysis, antidepressant effects?Selective agonism
α5βγ2HippocampusMemory modulation, myorelaxationNeutral/antagonism

MK-0343 exemplified this approach as a triazolopyridazine derivative designed for:

  • High binding affinity at α1, α2, α3, α5 subtypes (Ki = 0.22–0.40 nM) [1] [4]
  • Functional selectivity: Higher agonist efficacy at α3 (relative efficacy ~0.45) vs. α1 (relative efficacy ~0.18) subtypes compared to full agonists like chlordiazepoxide [1]
  • Negligible activity at α4/α6-containing receptors [1] [5]

This profile predicted robust anxiolytic efficacy with minimal sedation in preclinical models—a hypothesis extensively tested prior to human trials [1] [3].

MK-0343 as a Case Study in Non-Sedative Anxiolytic Development

Preclinical Pharmacological Profile

MK-0343 demonstrated favorable brain penetrance in rats (Occ₅₀ = 2.2 mg/kg p.o.; plasma EC₅₀ = 115 ng/mL) using in vivo [³H]flumazenil binding assays. Behavioral studies revealed:

  • Anxiolytic-like effects in rodent/primate models (elevated plus maze, conditioned fear) at receptor occupancies of 35–65%
  • Absence of overt sedation even at occupancies >90% in primates and rodents
  • Wide therapeutic window: Anxiolytic effects dissociated from motor impairment up to 30-fold higher doses [1] [5].

This contrasted sharply with non-selective benzodiazepines like lorazepam, which produced sedation and ataxia at anxiolytic doses. The preclinical data strongly supported MK-0343’s classification as a non-sedating anxiolytic [1] [3].

Translational Disconnect in Human Studies

Human trials revealed unexpected sedation:

  • Pronounced sedation occurred at 2 mg (maximal tolerated dose = 1 mg)
  • Plasma Cₘₐₓ at 2 mg (28 ng/mL) was 4-fold lower than the rat plasma EC₅₀ for occupancy (115 ng/mL)
  • [¹¹C]Flumazenil PET confirmed <10% receptor occupancy at 1 mg—below levels required for preclinical anxiolysis (35–65%) [1]

Table 3: Key Clinical Pharmacodynamic Findings for MK-0343 vs. Lorazepam

ParameterMK-0343 (0.75 mg)Lorazepam (2 mg)Placebo
Saccadic Peak Velocity (↓)-42.4 deg/s-47.2 deg/sNo change
Saccadic Latency (↑)+0.02 s+0.03 sNo change
Body Sway (↑)ModerateMarkedMinimal
Visual Analog Alertness (↓)-1.50 ln mm-2.10 ln mmNo change
Memory ImpairmentMinimalSignificantAbsent

Data adapted from human volunteer study [3]

Despite equipotency with lorazepam for effects on eye movement parameters (indicating CNS penetration), MK-0343 showed reduced impairment in memory and postural stability. However, its unexpected sedative effects at low occupancy halted clinical development [1] [3] [5].

Mechanistic Implications and Scientific Legacy

The sedation observed with MK-0343 challenged prevailing assumptions:

  • Species-specific pharmacology: Humans may exhibit greater sensitivity to partial agonism at α1 receptors than rodents/primates.
  • Efficacy threshold: Even low α1 occupancy (~10%) by a partial agonist may suffice for sedation in humans.
  • Role of α3 subtypes: MK-0343’s higher efficacy at α3 vs. α1 (0.45 vs. 0.18) was insufficient to prevent sedation, suggesting α1 activity dominates this side effect [1] [6].

This experience informed subsequent compounds (e.g., TPA023, which has near-zero efficacy at α1) and underscored that absolute α1 sparing may be essential for non-sedating profiles [6]. MK-0343 remains a critical case study in the challenges of translating subunit-selective GABAergics.

Table 4: Key Identifiers for MK-0343 (MRK-409)

PropertyIdentifier/Value
IUPAC Name7-Cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine
CAS Registry233275-76-8
Molecular FormulaC₁₉H₁₇F₂N₇O
Molecular Weight397.38 g/mol
UNII9VSE02330I
PubChem CID22609888
DrugBank IDDB13993
Key SynonymsMRK-409; MK0343; MK 0343

Note: This compound is not approved for clinical use and is restricted to research applications.

Properties

CAS Number

233275-76-8

Product Name

MK 0343

IUPAC Name

7-cyclobutyl-3-(2,6-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C19H17F2N7O

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C19H17F2N7O/c1-27-16(22-10-23-27)9-29-19-12(11-4-2-5-11)8-15-24-25-18(28(15)26-19)17-13(20)6-3-7-14(17)21/h3,6-8,10-11H,2,4-5,9H2,1H3

InChI Key

GOIFCXRIFSYPFG-UHFFFAOYSA-N

SMILES

CN1C(=NC=N1)COC2=NN3C(=NN=C3C4=C(C=CC=C4F)F)C=C2C5CCC5

Solubility

Soluble in DMSO, not in water

Synonyms

MK-0343; MK 0343; MK0343; MRK 409; MRK409; MRK-409.

Canonical SMILES

CN1C(=NC=N1)COC2=NN3C(=NN=C3C4=C(C=CC=C4F)F)C=C2C5CCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.